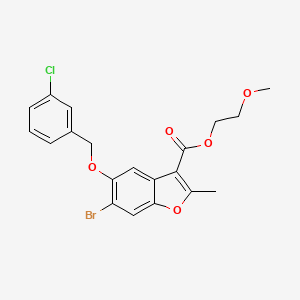
2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core substituted with bromine, chlorine, and methoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Etherification: The 5-position of the benzofuran ring is functionalized with a 3-chlorobenzyl group through an etherification reaction, typically using a suitable base and a chlorobenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially replacing them with hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dehalogenated benzofuran derivatives.
Substitution: Benzofuran derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bromine and chlorine substituents may enhance its binding affinity to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
- 2-Methoxyethyl 6-chloro-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
- 2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions may enhance its potency and selectivity in biological assays.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClO5/c1-12-19(20(23)25-7-6-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-4-3-5-14(22)8-13/h3-5,8-10H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKKZAUNXEIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2560625.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)
![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)
![2-chloro-6-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2560631.png)
![N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2560634.png)

![2-Hydrazino-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2560637.png)
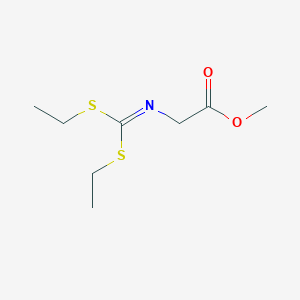
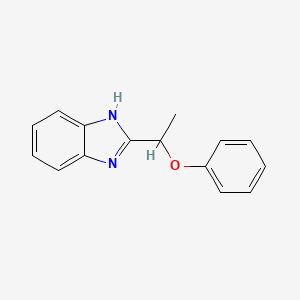
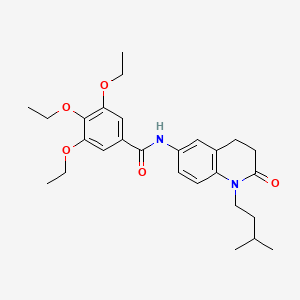
![4-methanesulfonyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2560643.png)
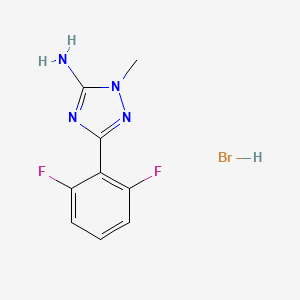
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
